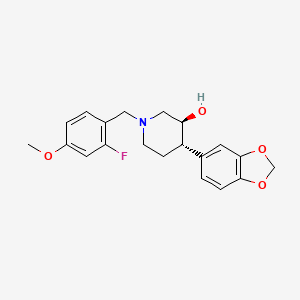![molecular formula C25H31ClN2O2 B3802191 N-[(2-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-3-yl]propanamide](/img/structure/B3802191.png)
N-[(2-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-3-yl]propanamide
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-3-yl]propanamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a phenylbutanoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylbutanoyl Group: The phenylbutanoyl group is introduced via an acylation reaction using a suitable acylating agent.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-3-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- N-(4-cyano-3-trifluoromethylphenyl)methylacrylamide
Uniqueness
N-[(2-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-3-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c26-23-13-5-4-12-22(23)18-27-24(29)16-15-21-11-7-17-28(19-21)25(30)14-6-10-20-8-2-1-3-9-20/h1-5,8-9,12-13,21H,6-7,10-11,14-19H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRODNXRZWVJTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCC2=CC=CC=C2)CCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2-ethoxyethyl)-1,2,4-oxadiazol-3-yl]-1H-indole](/img/structure/B3802109.png)
![methyl 4-[2-(4-methoxybenzyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B3802128.png)
![5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide](/img/structure/B3802142.png)
![3,4-dihydro-2H-chromen-3-yl[3-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B3802144.png)
![N-(2,6-dimethylphenyl)-2-{[2-(2-methyl-1H-imidazol-1-yl)propanoyl]amino}benzamide](/img/structure/B3802146.png)
![3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propylamino]pyrazine-2-carbonitrile](/img/structure/B3802148.png)

![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-3-piperidinecarboxamide](/img/structure/B3802164.png)
![5-chloro-4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3802170.png)

![1-{[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B3802181.png)
![2-(3-{1-[(3,4-dimethoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B3802184.png)
![5-[(2R)-1-acetyl-2-pyrrolidinyl]-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B3802198.png)
![5-cyclopropyl-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3802226.png)
